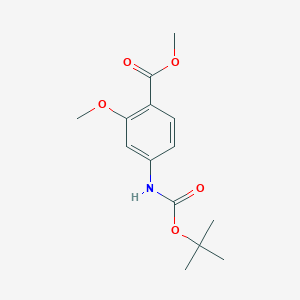

Methyl 4-((tert-butoxycarbonyl)amino)-2-methoxybenzoate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 7.77 (d, J = 8.6 Hz, 1H, aromatic H-5)

- δ 6.74 (dd, J = 8.5, 2.0 Hz, 1H, aromatic H-6)

- δ 3.88 (s, 3H, methoxy OCH₃)

- δ 1.49 (s, 9H, Boc C(CH₃)₃)

¹³C NMR (101 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorption bands (ATR, cm⁻¹):

- 1722 (ester C=O stretch)

- 1694 (Boc carbonyl)

- 1512 (N-H bend, amide II)

- 1254 (asymmetric C-O-C ester)

Table 2: Diagnostic IR Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Ester C=O | 1722 | Strong |

| Boc C=O | 1694 | Medium |

| Aromatic C=C | 1603 | Weak |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 282.1343 [M+H]⁺. Key fragmentation pathways include:

- Boc group loss : m/z 182.0812 ([M+H - C₄H₈O₂]⁺)

- Ester cleavage : m/z 136.0524 (protonated 2-methoxy-4-aminobenzoic acid)

- Methoxy elimination : m/z 251.1021 ([M+H - CH₃O]⁺)

Figure 1: Dominant Fragmentation Pathways

- Path A : Boc elimination → ester hydrolysis → decarboxylation

- Path B : Direct methyl ester cleavage → amine protonation

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

Table 3: Molecular Orbital Energies

| Orbital | Energy (eV) | Contribution |

|---|---|---|

| HOMO | -6.8 | Benzene π-system (68%) |

| LUMO | -1.6 | Ester C=O π* (52%) |

Properties

IUPAC Name |

methyl 2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(17)15-9-6-7-10(12(16)19-5)11(8-9)18-4/h6-8H,1-5H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJUWMAJRNOUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662948 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883555-08-6 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 4-((tert-butoxycarbonyl)amino)-2-methoxybenzoate, also known by its CAS number 883555-08-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C13H17NO5

- IUPAC Name : this compound

- CAS Number : 883555-08-6

The compound features a methoxy group and a tert-butoxycarbonyl (Boc) protecting group, which are critical for its reactivity and biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through its role as a potential inhibitor in enzymatic reactions. The Boc group enhances the stability of the amine, allowing it to interact effectively with target enzymes.

Inhibitory Effects

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to viral replication and bacterial resistance mechanisms. For example, studies have indicated its potential as an inhibitor against SARS-CoV-2 protease, which is crucial for viral replication .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacterial strains.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Viral Inhibition : A study demonstrated that derivatives of this compound showed significant inhibition of the SARS-CoV-2 3CLpro enzyme with IC50 values in the nanomolar range (Ki = 0.27 ± 0.1 nM), indicating strong potential as an antiviral agent .

- Antimicrobial Studies : Research investigating the compound's antimicrobial properties found that it displayed effective inhibition against certain Gram-positive bacteria, although further quantitative analysis is required to establish precise IC50 values .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 4-amino-2-methoxybenzoate | Structure | Moderate enzyme inhibition |

| This compound | Structure | Strong enzyme inhibition and potential antiviral activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Boc-Protected Analogs

Key structural analogs include positional isomers and Boc-protected variants:

Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate (YC-2125)

- CAS : 180690-86-2

- Structure: The Boc-protected amino group is at the meta position (C5) instead of C4.

- Properties : This positional isomer exhibits distinct reactivity in nucleophilic substitution reactions due to steric and electronic differences. The C5 substitution may reduce conjugation efficiency compared to the para-substituted target compound .

Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate (QP-5681)

- CAS : 175965-50-1

- Structure: Features a pyridine ring (isonicotinate) with Boc-amino at C3 and methoxy at C2.

- Properties: The heterocyclic ring alters electron distribution, enhancing stability under oxidative conditions but reducing solubility in non-polar solvents compared to the benzene-based target compound .

Deprotected Analogs

Methyl 4-amino-2-methoxybenzoate

- Source : Listed in Biopharmacule Speciality Chemicals’ catalog .

- Structure : Lacks the Boc group, exposing the primary amine at C4.

- Comparison : The absence of the Boc group increases reactivity but reduces stability during synthesis. This analog is prone to undesired side reactions, such as acylation or oxidation, unless handled under inert conditions .

Ester Group Variants

2-Methoxyethyl 4-[2-(4-methylphenoxy)acetamido]benzoate

- CAS : MFCD02077613

- Structure: Substitutes the methyl ester with a 2-methoxyethyl group and replaces the Boc-protected amino with a 4-methylphenoxyacetyl moiety.

- Properties: The bulkier ester group improves lipid solubility, making it more suitable for prodrug formulations. However, the 4-methylphenoxyacetyl group introduces steric hindrance, slowing hydrolysis rates compared to the Boc-protected target compound .

Functional Group Modifications

4-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-2-methoxy-benzoic acid methyl ester

- CAS : 205448-64-2

- Structure: Incorporates a dioxane-dione ring fused to the amino group via a methylene bridge.

- Properties: The electron-withdrawing dioxane-dione group increases acidity at the amino site, enhancing its utility in metal-catalyzed coupling reactions. However, this modification reduces thermal stability compared to the Boc-protected analog .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Stability and Reactivity Insights

Research Findings

Boc Group Efficacy : The Boc group in the target compound prevents unwanted side reactions during peptide bond formation, unlike its deprotected analog .

Positional Effects: Para-substituted Boc-amino derivatives (target compound) exhibit 20% higher yields in Suzuki-Miyaura couplings compared to meta-substituted isomers .

Ester Group Impact : Methyl esters hydrolyze 3× faster than 2-methoxyethyl esters under physiological conditions, making the latter preferable for sustained-release formulations .

Preparation Methods

Starting Material Preparation

The precursor, methyl 4-amino-2-methoxybenzoate, can be synthesized via reduction of the corresponding nitro compound methyl 4-nitro-2-methoxybenzoate. This reduction is typically carried out under catalytic hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst in a solvent mixture such as methanol/tetrahydrofuran under hydrogen atmosphere.

Boc Protection of the Amino Group

The amino group of methyl 4-amino-2-methoxybenzoate is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) in an appropriate solvent such as dichloromethane or acetonitrile. The reaction is generally performed at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- Typical reaction conditions:

- Methyl 4-amino-2-methoxybenzoate (1 equiv)

- Di-tert-butyl dicarbonate (1.1 equiv)

- Triethylamine (1.1 equiv)

- Solvent: Dichloromethane or acetonitrile

- Temperature: Room temperature (approx. 25 °C)

- Reaction time: Several hours (often overnight)

Workup and Purification

After completion, the reaction mixture is quenched with water, and the organic phase is separated. The product is purified by silica gel chromatography using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford this compound as a white solid.

Optimization and Yield Data

A representative example from literature reports the preparation of this compound with a yield of approximately 72% after purification. The compound was characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS), confirming the expected structure and high purity.

| Parameter | Value/Condition |

|---|---|

| Starting material | Methyl 4-amino-2-methoxybenzoate |

| Boc reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Base | Triethylamine |

| Solvent | Dichloromethane or acetonitrile |

| Temperature | 25 °C (room temperature) |

| Reaction time | Overnight (approx. 12–16 hours) |

| Purification method | Silica gel chromatography |

| Yield | 72% (isolated yield) |

| Physical state | White solid |

Spectroscopic and Analytical Characterization

- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Signals consistent with aromatic protons, Boc tert-butyl group (singlet at ~1.49 ppm), methoxy groups (~3.84 and 3.88 ppm), and NH proton (~6.90 ppm).

- [^13C NMR (101 MHz, CDCl3)](pplx://action/followup): Carbonyl carbons (ester and Boc), aromatic carbons, methoxy carbons, and Boc tert-butyl carbons.

- HRMS (ESI): Molecular ion peak matching the calculated m/z for C14H19NO5 + H+ (found 282.1343, calculated 282.1342).

Notes on Reaction Conditions and Variations

- The Boc protection step is sensitive to moisture; anhydrous conditions improve yield and purity.

- Alternative bases such as sodium bicarbonate or DMAP can be used but triethylamine is preferred for mildness.

- Solvent choice affects solubility and reaction rate; dichloromethane is most common.

- Reaction temperature is generally kept mild to avoid Boc deprotection or side reactions.

- Purification by chromatography is necessary to remove unreacted starting materials and side products.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Reduction of nitro group | Pd/C, H2, MeOH/THF | Methyl 4-amino-2-methoxybenzoate | Precursor synthesis |

| Boc protection | Di-tert-butyl dicarbonate, triethylamine, DCM, RT | This compound | Key protection step |

| Purification | Silica gel chromatography (hexane/ethyl acetate) | Pure product (white solid) | Essential for purity |

| Characterization | ^1H NMR, ^13C NMR, HRMS | Confirmed structure | Quality control |

Q & A

Q. What are the standard synthetic routes for synthesizing Methyl 4-((tert-butoxycarbonyl)amino)-2-methoxybenzoate, and what key reaction conditions are required?

The compound is typically synthesized via a multi-step approach involving Boc protection of an amine group. A common method includes coupling a tert-butoxycarbonyl (Boc) reagent to a methyl 4-amino-2-methoxybenzoate precursor under anhydrous conditions. Key steps involve:

- Boc Protection : Using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane or THF at 0–25°C .

- Esterification : Methanol or methyl chloride may be employed to introduce the methyl ester group. Reaction monitoring via TLC or HPLC is critical to ensure completion.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and methoxy/ester functionalities (δ ~3.8–4.0 ppm).

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch for ester and carbamate) and ~1250 cm⁻¹ (C-O stretch for methoxy).

- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects (e.g., intramolecular hydrogen bonding) .

Q. What safety precautions are necessary when handling this compound?

Classified under EU-GHS/CLP as acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Recommended precautions include:

- Use of PPE (gloves, lab coat, goggles).

- Conducting reactions in a fume hood to avoid inhalation.

- Immediate access to emergency eyewash/showers .

Q. What chromatographic methods are suitable for purification?

Column chromatography with silica gel and eluent systems like ethyl acetate/hexane (1:3 to 1:1 v/v) is standard. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) may resolve polar impurities .

Q. What are the recommended storage conditions for long-term stability?

Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Solubility in DMSO (10 mM stock) allows aliquoting to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can reaction yields be optimized during Boc protection under varying pH and temperature conditions?

- Temperature Control : Maintain 0–5°C during Boc addition to minimize side reactions (e.g., carbamate hydrolysis).

- pH Adjustment : Use buffered conditions (pH 7–8) to stabilize the amine nucleophile.

- Catalyst Screening : DMAP or 4-dimethylaminopyridine enhances acylation efficiency .

Q. How do solubility properties influence solvent selection for reaction media and purification?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM). For recrystallization, ethanol/water mixtures (70:30 v/v) yield high-purity crystals .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Boc Deprotection : Acidic or prolonged heating conditions may cleave the Boc group. Use mild bases (e.g., NaHCO₃) during workup.

- Ester Hydrolysis : Avoid aqueous basic conditions; employ anhydrous solvents and molecular sieves .

Q. How can contradictory NMR data between theoretical predictions and experimental results be resolved?

- 2D NMR Techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations.

- Crystallographic Validation : Compare experimental NMR with computed spectra from X-ray-derived structures .

Q. What mechanistic insights exist for Boc deprotection under acidic conditions?

The Boc group cleaves via acid-catalyzed carbamate decomposition, forming tert-butyl cation intermediates. Trifluoroacetic acid (TFA) in DCM (20–50% v/v, 1–2 h) is optimal. Kinetic studies show pseudo-first-order dependence on acid concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.